Mebanazine

Descripción general

Descripción

Mebanazina, también conocida por su nombre comercial Actomol, es un inhibidor de la monoaminooxidasa que pertenece a la clase química de la hidrazina. Se usó principalmente como antidepresivo en la década de 1960, pero luego se retiró debido a su potencial hepatotóxico . La mebanazina es conocida por su potente inhibición de la monoaminooxidasa, lo que la hace más efectiva que la feniprazina con un índice terapéutico mayor .

Métodos De Preparación

La síntesis de Mebanazina implica la reacción de feniletilamina con hidrazina. La reacción generalmente ocurre bajo condiciones controladas para asegurar la formación del producto deseado. Los métodos de producción industrial para Mebanazina no están bien documentados debido a su retiro del mercado. La síntesis de laboratorio involucra los siguientes pasos:

Reacción de feniletilamina con hidrazina: Este paso involucra el ataque nucleofílico de la hidrazina sobre la feniletilamina, lo que lleva a la formación de Mebanazina.

Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía para obtener Mebanazina pura.

Análisis De Reacciones Químicas

La mebanazina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La mebanazina puede oxidarse para formar varios productos de oxidación. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: La reducción de mebanazina se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: La mebanazina puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro. Los reactivos comunes para las reacciones de sustitución incluyen los halógenos y los agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Studies

Mebanazine's role as a MAOI has made it a valuable subject in pharmacological research. Its ability to elevate neurotransmitter levels has implications for understanding mood disorders and potential therapeutic avenues.

- Historical Context : Initially used as an antidepressant in the 1960s, this compound's antidepressant properties stem from its mechanism of action as a MAOI. However, safety concerns led to its withdrawal from clinical practice.

- Comparative Studies : Research comparing this compound with other MAOIs highlights its potency and unique effects on neurotransmitter systems. For example:

| Compound Name | Class | Potency as MAOI | Key Differences |

|---|---|---|---|

| This compound | Hydrazine | High | Withdrawn due to hepatotoxicity |

| Phenelzine | Hydrazine | Moderate | More widely used; less hepatotoxic |

| Tranylcypromine | Phenethylamine | High | Non-hydrazine; different side effects |

| Selegiline | Phenethylamine | High | Selective MAO-B inhibitor; fewer side effects |

Neurological Studies

Recent studies have explored this compound's potential in treating neurodegenerative conditions such as Huntington's disease (HD).

- Case Study : A randomized, double-blind trial indicated that this compound significantly reduced chorea in HD patients compared to placebo. This suggests that this compound may offer symptomatic relief in movement disorders.

Endocrinological Effects

This compound has been studied for its effects on growth and hormone regulation.

Mecanismo De Acción

La mebanazina ejerce sus efectos inhibiendo la enzima monoaminooxidasa, que es responsable de la descomposición de los neurotransmisores monoaminérgicos como la serotonina, la norepinefrina y la dopamina . Al inhibir esta enzima, la mebanazina aumenta los niveles de estos neurotransmisores en el cerebro, lo que lleva a sus efectos antidepresivos. Los objetivos moleculares de la mebanazina incluyen el sitio activo de la monoaminooxidasa, donde forma un enlace covalente, inhibiendo así la actividad de la enzima.

Comparación Con Compuestos Similares

La mebanazina es similar a otros inhibidores de la monoaminooxidasa como la fenelzina y la feniprazina. Sin embargo, es única en su estructura química y potencia:

Fenelzina: Otro inhibidor de la monoaminooxidasa de la clase de la hidrazina, utilizado como antidepresivo.

Feniprazina: Similar a la mebanazina pero con un índice terapéutico y una potencia diferentes.

El mayor índice terapéutico y la potencia de la mebanazina la convierten en un inhibidor más efectivo en comparación con la feniprazina .

Actividad Biológica

Mebanazine, a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class, was primarily used as an antidepressant in the 1960s. Despite its initial therapeutic promise, it was withdrawn from the market due to serious side effects, including hepatotoxicity. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant clinical studies.

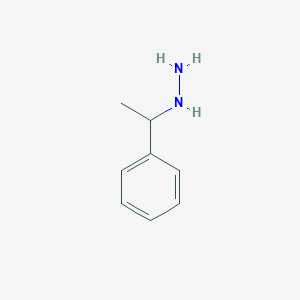

- Chemical Formula : CHN

- Molar Mass : 136.198 g/mol

- IUPAC Name : 1-(2-methylphenyl)-2-methylhydrazine

This compound is structurally related to other hydrazine derivatives, which are known for their MAOI properties. Its mechanism involves the inhibition of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

This compound acts by inhibiting the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. This inhibition results in elevated levels of neurotransmitters that are crucial for mood regulation. The compound has been shown to have a greater therapeutic index compared to some other MAOIs, suggesting a more favorable safety profile in certain contexts .

Hypoglycemic Effects

Research has indicated that this compound may exhibit hypoglycemic activity. A study involving patients with diabetes demonstrated that this compound improved glucose tolerance significantly when added to their treatment regimen. Specifically:

- Study Findings :

Mutagenicity and Carcinogenicity

The mutagenic potential of this compound has been evaluated alongside other hydrazine derivatives. In a study assessing DNA-damaging activity, this compound was found to induce DNA fragmentation in vivo. It was part of a broader analysis where several hydrazine compounds were tested for mutagenicity using the Ames test:

- Results :

Initial Clinical Trials

This compound underwent clinical trials in the 1960s, showing promise as an effective MAOI for treating depression. A notable trial reported significant improvements in depressive symptoms among participants treated with this compound compared to placebo . However, concerns regarding its safety profile led to its eventual withdrawal from clinical use.

Case Studies

A comprehensive review of case studies indicates varied outcomes associated with this compound treatment:

- Case Study Highlights :

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| MAO Inhibition | Increased levels of serotonin and norepinephrine |

| Hypoglycemic Action | Improved glucose tolerance in diabetic patients |

| Mutagenicity | Induced DNA fragmentation; positive Ames test results |

| Clinical Efficacy | Effective in treating depression but with safety concerns |

Propiedades

IUPAC Name |

1-phenylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRZAEJMHSGZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2126-84-3 (oxalate), 3979-76-8 (monosulfate) | |

| Record name | Mebanazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50859848 | |

| Record name | (1-Phenylethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65-64-5 | |

| Record name | Mebanazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebanazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebanazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebanazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBANAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5R55CJ4CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mebanazine?

A1: this compound is a monoamine oxidase inhibitor (MAOI). [, , , ] It exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin, noradrenaline, and dopamine. [, , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H12N2, and its molecular weight is 148.21 g/mol. [, ]

Q3: How is this compound metabolized in the body?

A5: Studies in rats indicate that this compound is primarily excreted unchanged in the urine. [] A small percentage is metabolized, with acid-labile conjugates, possibly N-glucuronides, identified as major biliary metabolites. []

Q4: Does this compound cross the blood-brain barrier?

A7: While not directly addressed in the provided research, this compound's effect on brain neurotransmitter levels strongly suggests it can cross the blood-brain barrier. [, , ]

Q5: What in vivo models have been used to study this compound's effects?

A8: Researchers have used rat models to investigate this compound's impact on insulin sensitivity, hypoglycemia, and growth hormone. [, , ] Cat models have been employed to study its interaction with the sympathetic nervous system and effects on blood pressure. [, ] Fowl models have been used to explore its influence on sleep-wake cycles and monoaminergic pathways. [, , ]

Q6: What are the potential toxicities associated with this compound?

A10: this compound, like other hydrazine MAOIs, has been associated with potential hepatotoxicity. [, , ] It can also induce DNA damage in the liver and lungs of mice. [, ] Additionally, this compound can potentiate the effects of various drugs, including pethidine, leading to potentially dangerous interactions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.